3-Cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a synthetic compound with potential applications in medicinal chemistry. It features a cyclopentyl group attached to a propanamide backbone, which is linked to a tetrahydroquinoline moiety. This structure suggests that the compound may exhibit interesting biological activities, particularly in the realm of neuropharmacology and potentially as an analgesic or anti-inflammatory agent.
This compound can be classified as an amide due to the presence of the amide functional group (-C(=O)N-). Additionally, it falls under the category of heterocyclic compounds due to the inclusion of the tetrahydroquinoline ring system, which contributes to its potential pharmacological properties.
The synthesis of 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide typically involves multi-step organic reactions. A common method includes:
The reactions generally require controlled temperatures and specific solvents to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring the progress of reactions and confirming product identity.
Key structural data includes:
The compound may participate in various chemical reactions typical for amides and heterocycles:
Reactions involving this compound typically require careful control of pH and temperature to prevent side reactions. Analytical methods such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used for product identification and quantification.
The mechanism of action for 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is not fully elucidated but is hypothesized to involve:
Research into similar compounds suggests potential activity at opioid receptors or as inhibitors of cyclooxygenase enzymes, which could lead to analgesic effects.
3-Cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has potential applications in:
The core compound 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide follows systematic IUPAC naming conventions that precisely define its structure. The parent heterocycle is 1,2,3,4-tetrahydroquinolin-2-one, where the carbonyl group at position 2 and saturation of the pyridine ring are denoted by "2-oxo" and "tetrahydro," respectively. The substituent 3-cyclopentylpropanamide describes a propanamide chain with a cyclopentyl group attached to the third carbon. The amide bond links the propionyl moiety to the secondary amine at position 6 of the tetrahydroquinoline core, indicated by the locant "N-(...-6-yl)" [1] .
Derivatives of this compound exhibit modifications reflected in their IUPAC names:
Table 1: Nomenclature and Molecular Formulas of Key Derivatives
Compound Name | Molecular Formula | Key Substituents |
---|---|---|
3-Cyclopentyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide | C₂₀H₂₈N₂O₂ | Propyl at N-1, cyclopentylpropanamide at C6 |
3-Cyclopentyl-N-[(2S)-1-oxopropan-2-yl]propanamide | C₁₁H₁₉NO₂ | Stereospecific N-(1-oxopropan-2-yl) |
N-[1-(Cyclopropylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enamide | C₁₆H₁₈N₂O₂ | Cyclopropylmethyl at N-1, acrylamide at C6 |
This compound belongs to two critical pharmacophoric classes:
Table 2: Pharmacophoric Elements and Their Functional Roles
Structural Feature | Role in Bioactivity | Example Modifications |
---|---|---|
Tetrahydroquinolin-2-one core | Hydrogen-bond acceptor/donor; planar rigidity | N-Alkylation (propyl, ethyl, cyclopropylmethyl) |
Amide linker (-C(O)NH-) | Solubility; hydrogen bonding; metabolic stability | Propanamide → acrylamide; tertiary amides |
Cyclopentyl group | Lipophilicity enhancement; van der Waals interactions | Cyclohexyl; cyclopropyl (in derivatives) |
Computational analyses of related tetrahydroquinolines (e.g., 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone, CAS 113961-88-9) reveal moderate polar surface area (29.1 Ų) and high gastrointestinal absorption, underscoring the scaffold's drug-likeness [9]. The cyclopentyl group contributes significantly to lipophilicity, with derivative LogP values ranging from 1.9–3.0, ideal for membrane permeability [6] [9]. Patent WO2013041591A1 further validates this scaffold in dihydroquinoline-based therapeutics targeting fibrosis and hypertension, emphasizing its role in molecular recognition [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1